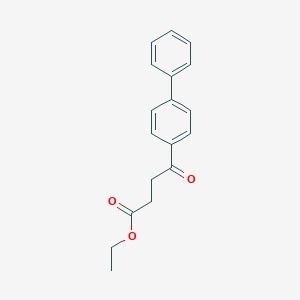

Ethyl 4-oxo-4-(4-phenylphenyl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- Synthesis Pathways: Ethyl 4-oxo-4-(4-phenylphenyl)butanoate can be synthesized using various methods. For example, Jiangli Zhang (2005) describes a synthesis method starting from ethanol and acetic acid with a strong acid catalyst, leading to ethyl acetoacetate, which then undergoes a series of reactions including Claisen's condensation and substitution reactions to produce related compounds (Zhang, 2005).

Molecular Structure Analysis

- Crystal Structure: P. Wu (2014) details the crystal structure of a related compound, ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, determined via X-ray diffraction. This provides insights into the molecular arrangement and bonding in similar compounds (Wu, 2014).

Chemical Reactions and Properties

- Reactivity and Isomer Formation: A study by N. Pokhodylo et al. (2009) on the reaction of aryl azides with a similar compound, ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate, shows chemoselective formation of different isomers, indicating the compound's reactivity and potential for forming diverse chemical structures (Pokhodylo, Matiychuk, & Obushak, 2009).

Physical Properties Analysis

- Polymorphism and Structural Characterization: F. Vogt et al. (2013) explored two polymorphic forms of a similar compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride. Their research using spectroscopic and diffractometric techniques offers insight into the physical properties of structurally similar compounds (Vogt, Williams, Johnson, & Copley, 2013).

Scientific Research Applications

1. Fluorescence Research

- Application Summary: This compound is used in the study of fluorescence properties of new ester derivatives of Isothiazolo[4,5-b] Pyridine .

- Methods of Application: The structures of the newly formed compounds were identified by elemental analysis, FTIR and 1H NMR. Their optical properties were studied in ethanol and n-hexane by UV–Vis absorption and fluorescence spectroscopy .

- Results: The results showed differences between emission spectra in ethanol and n-hexane solution (solvatochromism) for both new compounds .

2. Biocatalytic Synthesis

- Application Summary: Ethyl 4-oxo-4-(4-phenylphenyl)butanoate is used in the biocatalytic synthesis of ethyl ®-2-hydroxy-4-phenylbutyrate [®-HPBE], an important chiral building block for the synthesis of angiotensin-converting enzyme (ACE) inhibitors .

- Methods of Application: The asymmetric reduction of ethyl 2-oxo-4-phenyl-butyrate (OPBE) to synthesize optically active ®-HPBE with a newly isolated Rhodotorula mucilaginosa CCZU-G5 as catalyst was investigated in an aqueous/organic solvent biphasic system .

3. Oxidation Studies

- Application Summary: This compound is used in the study of oxidation kinetics. Specifically, it’s used in the study of the oxidation of 4-Oxo-4-arylbutanoic acids by N-bromophthalimide in an aqueous acetic acid medium .

- Methods of Application: The kinetics of oxidation of a series of substituted 4-oxobutanoic acids by N-bromophthalimide have been studied in aqueous acetic acid medium at 30 °C. The total reaction is second-order, first-order each in oxidant and substrate .

- Results: The order of reactivity among the studied 4-oxoacids is: 4-methoxy > 4-methyl > 4-phenyl > 4-H > 4-Cl > 4-Br > 3-NO 2. The effect of changes on the electronic nature of the substrate reveals that there is a development of positive charge in the transition state .

properties

IUPAC Name |

ethyl 4-oxo-4-(4-phenylphenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-2-21-18(20)13-12-17(19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVQNZOSDZOHCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503955 |

Source

|

| Record name | Ethyl 4-([1,1'-biphenyl]-4-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-4-(4-phenylphenyl)butanoate | |

CAS RN |

1230-54-2 |

Source

|

| Record name | Ethyl 4-([1,1'-biphenyl]-4-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.